molecular formula C18H19NO4S B2834771 2-(4-methylbenzenesulfonyl)-2,3,4,5-tetrahydro-1H-2-benzazepine-4-carboxylic acid CAS No. 2193064-97-8

2-(4-methylbenzenesulfonyl)-2,3,4,5-tetrahydro-1H-2-benzazepine-4-carboxylic acid

Cat. No. B2834771
M. Wt: 345.41
InChI Key: CRMYEDXUGOPLAP-UHFFFAOYSA-N
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Description

The compound is a derivative of benzenesulfonyl chloride and 2,3,4,5-tetrahydro-1H-2-benzazepine-4-carboxylic acid. Benzenesulfonyl chloride is a reagent widely used in organic synthesis . It is a derivative of toluene and contains a sulfonyl chloride (−SO2Cl) functional group .


Synthesis Analysis

Benzenesulfonyl chloride, a component of the compound, can be prepared by the reaction of benzene and chlorosulfonic acid or from the sodium salt of benzenesulfonic acid and PCl5 or POCl3 . It reacts with Grignard reagent from N-unsubstituted indoles to form oxindoles or substituted indoles .


Molecular Structure Analysis

The molecular structure of the compound would be complex due to the presence of multiple functional groups. The benzenesulfonyl part of the molecule would contain a sulfonyl chloride (−SO2Cl) functional group .


Chemical Reactions Analysis

Benzenesulfonyl chloride, a component of the compound, reacts with alcohols to form toluenesulfonate esters, or tosyl derivatives . It also reacts with amines to prepare sulfonamides .


Physical And Chemical Properties Analysis

Benzenesulfonyl chloride is a white, malodorous solid . It has a melting point of 13-15 °C and a boiling point of 251-252 °C .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Studies have shown that compounds structurally related to "2-(4-methylbenzenesulfonyl)-2,3,4,5-tetrahydro-1H-2-benzazepine-4-carboxylic acid" are involved in complex organic synthesis reactions. For instance, the use of nitrobenzenesulfonyl- and methylbenzenesulfonyl-substituted tetrahydrobenzoxazepine derivatives as substrates in Lewis acid mediated condensation reactions produces O,N-acetals, demonstrating their utility in synthetic organic chemistry for constructing complex molecules (Díaz-Gavilán et al., 2006). Additionally, the synthesis of hexahydrobenz[e]isoindole and 3-benzazepine compounds from N-substituted 2-(2-(2-bromoethyl)phenyl)-1-sulfonylaziridines highlights the versatility of these sulfonyl groups in facilitating ring transformations (Xing et al., 2018).

Material Science and Polymer Chemistry

In the realm of materials science, the self-polycondensation of active p-aminobenzenesulfonic acid derivatives under mild conditions to form poly(p-benzenesulfonamide) illustrates the potential of these compounds in creating novel polymeric materials with specific properties. This process demonstrates their significance in the development of new materials with potential applications in various industrial fields (Saegusa et al., 1987).

Pharmacological Applications

In pharmacology, the exploration of sulfonamides, including those derived from benzenesulfonyl chloride, as carbonic anhydrase inhibitors for potential therapeutic applications, underscores the importance of these compounds in medicinal chemistry. These studies have identified several derivatives with low nanomolar affinity for carbonic anhydrase isozymes, illustrating their potential as drug candidates for treating diseases such as glaucoma (Casini et al., 2003).

Safety And Hazards

Benzenesulfonyl chloride is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation .

properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-1,3,4,5-tetrahydro-2-benzazepine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-13-6-8-17(9-7-13)24(22,23)19-11-15-5-3-2-4-14(15)10-16(12-19)18(20)21/h2-9,16H,10-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMYEDXUGOPLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(CC3=CC=CC=C3C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tosyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine-4-carboxylic acid

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